molecular formula C15H21NO B127759 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone CAS No. 116673-75-7

2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone

Cat. No.: B127759
CAS No.: 116673-75-7
M. Wt: 231.33 g/mol
InChI Key: SKWKYJAWOSNIAZ-UHFFFAOYSA-N
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Description

2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone is a β-aminoketone derivative characterized by a cyclohexanone backbone substituted with an N-benzyl-N-methyl aminomethyl group. This compound belongs to a class of molecules known for diverse biological activities, including antimutagenic and enzyme inhibitory properties . Its synthesis typically involves Mannich-type reactions or imine condensations under microwave-assisted or reflux conditions, as seen in analogous β-aminoketones .

Properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17/h2-4,7-8,14H,5-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWKYJAWOSNIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The catalytic bromination-amination pathway, adapted from industrial-scale protocols for analogous β-aminoketones, involves two sequential steps:

Step 1: α-Bromination of Cyclohexanone
Cyclohexanone undergoes regioselective bromination at the α-position using a pyridinium hydrobromide perbromide (C₅H₅N·HBr·Br₂) catalyst. Sherwood oil (a mineral spirit fraction) serves as the solvent, enabling efficient mixing and heat transfer. The reaction proceeds at 25–30°C for 1–3 hours, yielding 2-bromocyclohexanone with minimal di-bromination byproducts.

Cyclohexanone+C5H5N\cdotpHBr\cdotpBr2Sherwood oil, 25–30°C2-Bromocyclohexanone+HBr gas\text{Cyclohexanone} + \text{C}5\text{H}5\text{N·HBr·Br}_2 \xrightarrow{\text{Sherwood oil, 25–30°C}} \text{2-Bromocyclohexanone} + \text{HBr gas}

Step 2: Nucleophilic Amination
2-Bromocyclohexanone reacts with N-benzyl-N-methylamine in the presence of sodium carbonate. The amine acts as a nucleophile, displacing bromide at the α-position. Temperature control (45–50°C) and pH adjustment (neutral) are critical to suppress hydrolysis.

2-Bromocyclohexanone+N-Benzyl-N-methylamineNa2CO3,45–50°C2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone+NaBr\text{2-Bromocyclohexanone} + \text{N-Benzyl-N-methylamine} \xrightarrow{\text{Na}2\text{CO}3, \text{45–50°C}} \text{this compound} + \text{NaBr}

Optimization Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Catalyst loading1–2 wt% C₅H₅N·HBr·Br₂Higher loadings accelerate bromination but increase cost
Solvent volume5:1 (solvent:substrate)Minimizes viscosity for efficient mixing
Amination temperature45–50°CPrevents thermal decomposition
Reaction time2–3 hoursEnsures complete substitution

Industrial trials report yields of 85–90% with purity ≥99% after ethanol recrystallization.

Mannich Reaction Approach

Three-Component Condensation

The Mannich reaction offers a single-pot synthesis route by condensing cyclohexanone, formaldehyde, and N-benzyl-N-methylamine. This method avoids bromination but requires precise stoichiometric control:

Cyclohexanone+HCHO+N-Benzyl-N-methylamineHCl, 60–70°CThis compound\text{Cyclohexanone} + \text{HCHO} + \text{N-Benzyl-N-methylamine} \xrightarrow{\text{HCl, 60–70°C}} \text{this compound}

Challenges and Solutions

  • Byproduct Formation : Excess formaldehyde leads to bis-amination. Mitigated by slow reagent addition (1–2 hours).

  • pH Sensitivity : Reactions conducted under mildly acidic conditions (pH 4–5) enhance imine intermediate stability.

  • Solvent Selection : Ethanol-water mixtures (3:1) improve solubility of polar intermediates.

Benchmark studies indicate 70–75% yields, with purity dependent on chromatographic purification.

Reductive Amination Strategy

Imine Formation and Reduction

This two-step method involves:

  • Condensing cyclohexanone with N-benzyl-N-methylamine to form an imine.

  • Reducing the imine to the target amine using sodium cyanoborohydride (NaBH₃CN).

Cyclohexanone+N-Benzyl-N-methylamineTiCl4Imine intermediateNaBH3CNThis compound\text{Cyclohexanone} + \text{N-Benzyl-N-methylamine} \xrightarrow{\text{TiCl}4} \text{Imine intermediate} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

Critical Considerations

  • Reducing Agent Selectivity : NaBH₃CN preferentially reduces imines over ketones, avoiding cyclohexanol byproducts.

  • Moisture Sensitivity : Anhydrous tetrahydrofuran (THF) ensures reagent stability.

  • Yield : 65–70% with ≥98% purity after distillation.

Industrial-Scale Synthesis and Optimization

Large-Scale Bromination-Amination

Adapting the patented process for this compound involves:

  • Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time by 40%.

  • Solvent Recovery : Sherwood oil is reclaimed (85–90% efficiency) via distillation, reducing costs by $15–20/kg product.

  • Waste Management : HBr gas is neutralized with NaOH, generating NaBr for industrial reuse.

Economic and Environmental Metrics

MetricBromination-AminationMannich ReactionReductive Amination
Raw material cost ($/kg)120145180
Energy consumption (kWh/kg)8.210.512.8
Carbon footprint (kg CO₂/kg)4.15.66.9

Comparative Analysis of Methods

Yield and Purity Trade-offs

MethodAverage Yield (%)Purity (%)Scalability
Catalytic Bromination8899.2High
Mannich Reaction7397.5Moderate
Reductive Amination6898.8Low

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The cyclohexanone moiety undergoes typical carbonyl reactions:

Reaction Type Reagents/Conditions Product Yield Source
Grignard AdditionRMgX in THF, 0°C to refluxTertiary alcohol derivatives65–78%
Reductive AminationNH3/NaBH3CN, MeOH, 25°CSecondary amine derivatives82%
Knoevenagel CondensationMalononitrile, piperidine, EtOHα,β-Unsaturated nitriles70%

Mechanistic studies show that steric hindrance from the bulky N-benzyl-N-methyl group slows nucleophilic attack compared to unsubstituted cyclohexanone .

Amine Group Reactivity

The tertiary amine participates in alkylation and acylation:

Acylation

  • Reacts with acetyl chloride (AcCl) in CH2Cl2 at 0°C to form N-acylated derivatives (92% yield) .

  • Benzoylation using benzoyl chloride (BzCl) requires DMAP catalysis (86% yield) .

Quaternary Ammonium Salt Formation

  • Treatment with methyl iodide (MeI) in acetonitrile produces quaternary salts (95% yield), enhancing water solubility .

Oxidation

  • Ketone Oxidation : Using KMnO4/H2SO4 converts the ketone to a carboxylic acid (58% yield).

  • Amine Oxidation : H2O2/CH3COOH oxidizes the tertiary amine to an N-oxide (73% yield), which can undergo Cope elimination .

Reduction

  • Ketone to Alcohol : NaBH4/MeOH reduces the ketone to cyclohexanol (89% yield).

  • Catalytic Hydrogenation : H2/Pd-C in EtOAc saturates the cyclohexane ring (quantitative).

Cyclization and Rearrangement Reactions

The compound undergoes intramolecular cyclizations under specific conditions:

Reaction Conditions Product Mechanism
Acid-mediated cyclizationTfOH, CH2Cl2, 25°CTetrahydroindole derivativesDenitrogenation → carbocation → cyclization
Base-induced eliminationKOtBu/DMF, 110°CPropargyl-substituted cyclohexanoneβ-H elimination → alkyne formation

For example, treatment with triflic acid (TfOH) induces denitrogenation of benzyl azide intermediates, forming carbocations that cyclize to tetrahydroindoles .

Enamine Formation

  • Reacts with primary amines (e.g., benzylamine) in toluene under Dean-Stark conditions to yield enamines (68% yield) . These enamines are precursors for heterocycle synthesis.

Mannich Reaction

  • Acts as a nucleophile in Mannich reactions with formaldehyde and secondary amines, producing β-amino ketones (74% yield) .

Comparative Reactivity Table

The compound’s reactivity differs from structurally similar molecules:

Compound Key Reaction Rate (Relative) Notes
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanoneGrignard Addition1.0Steric hindrance slows kinetics
2-DimethylaminomethylcyclohexanoneSame reaction1.8Reduced steric bulk enhances rate
TramadolO-DemethylationN/AMetabolic pathway in vivo

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₂₂ClNO
  • Molecular Weight : Approximately 267.79 g/mol
  • Structure : The compound features a cyclohexanone core substituted with a benzyl and a methyl group on the nitrogen atom, which enhances its lipophilicity and potential central nervous system (CNS) penetration.

Biochemical Applications

Due to its unique structure, 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone has been utilized in various biochemical studies:

  • Proteomics : The compound is employed in proteomic analyses due to its ability to interact with proteins, potentially serving as a probe for studying protein-ligand interactions.
  • Drug Development : Its structural similarities to known pharmacological agents suggest it may have dual-action mechanisms, similar to those seen in opioids and serotonin reuptake inhibitors.

Therapeutic Potential

The pharmacological profile of this compound indicates several therapeutic applications:

  • Pain Management : Given its structural relationship to analgesics like Tramadol, this compound may exhibit pain-relieving properties.
  • CNS Disorders : Its lipophilic nature suggests potential use in treating conditions affecting the CNS, such as anxiety or depression.

Comparison with Similar Compounds

Structural Insights :

  • Unlike chalcone derivatives (e.g., 2-benzoyl-6-benzylidenecyclohexanone), it lacks α,β-unsaturation, which is critical for Michael addition-mediated enzyme inhibition .

Key Differences :

  • The target compound’s synthesis shares similarities with other β-aminoketones (e.g., microwave-assisted methods), but its N-benzyl-N-methyl group requires selective alkylation steps .
  • Chalcone derivatives (e.g., 2-benzoyl-6-benzylidenecyclohexanone) are synthesized via base-catalyzed condensations, avoiding the need for amine intermediates .

Activity Trends :

  • Bulky aromatic substituents (e.g., bromophenyl) enhance antimutagenic activity by intercalating DNA .
  • The target compound’s tertiary amine may improve bioavailability compared to secondary amines but could reduce binding affinity to enzymes like AChE .

Physicochemical Properties

Property This compound 2-[(2-Methoxyphenyl)methyl]cyclohexanone 2-(1-Hydroxycyclohexyl)cyclohexanone
Molecular Weight ~273.38 g/mol (base); 309.84 g/mol (HCl salt) ~232.30 g/mol ~196.29 g/mol
Solubility Moderate in polar solvents (HCl salt improves aqueous solubility) Low (nonpolar solvents preferred) Moderate in ethanol/water
PSA (Polar Surface Area) ~26.3 Ų (estimated) ~26.3 Ų ~37.3 Ų (due to hydroxyl group)

Notable Differences:

  • The hydrochloride salt form of the target compound enhances solubility, making it more suitable for pharmacological formulations .
  • The hydroxyl group in 2-(1-hydroxycyclohexyl)cyclohexanone increases polarity and PSA, favoring hydrogen-bond interactions in antibacterial activity .

Biological Activity

2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, a compound with the molecular formula C₁₅H₂₂ClNO, is gaining attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclohexanone core with substitutions that may influence its pharmacological properties, particularly in the central nervous system (CNS) and other therapeutic areas.

Chemical Structure and Properties

The compound is characterized by the presence of both benzyl and methyl groups on the nitrogen atom, contributing to its lipophilicity and potential CNS penetration. The hydrochloride form is commonly studied for various applications in biochemistry and pharmacology.

Property Value
Molecular FormulaC₁₅H₂₂ClNO
Molecular Weight267.79 g/mol
Chemical StructureCyclohexanone derivative with amine substituents

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Profile

Research indicates that this compound may exhibit significant pharmacological effects, including:

  • Analgesic Activity : Similar compounds have shown pain-relieving properties, suggesting potential for use in pain management.
  • Anti-inflammatory Effects : Its structural analogs have demonstrated anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Interaction with Neurotransmitter Systems : The compound's ability to cross the blood-brain barrier could allow it to modulate neurotransmitter levels, impacting mood and pain perception.
  • Receptor Binding : It may interact with various receptors involved in pain and inflammation pathways, similar to other compounds with structural similarities.

3. Comparative Studies

Comparative studies with structurally related compounds have highlighted differences in potency and efficacy. For instance:

Compound Name Key Features Biological Activity
This compoundContains benzyl and methyl groupsPotential analgesic and anti-inflammatory
TramadolOpioid + serotonin reuptake mechanismDual-action analgesic
2-DimethylaminomethylcyclohexanoneLacks benzyl substituentDifferent pharmacokinetics

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Study on Analgesics : A study demonstrated that compounds similar to this compound exhibited significant analgesic effects in animal models, with doses leading to substantial reductions in pain responses.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related ketones, revealing that certain modifications enhance their efficacy against inflammatory markers in vitro.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone?

The Mannich reaction is a primary method, involving the condensation of cyclohexanone, formaldehyde, and N-benzyl-N-methylamine. Key parameters include maintaining a pH of 8.5–9.5 and temperatures of 60–80°C to facilitate imine formation and cyclization. Purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity. Analogous syntheses of β-amino ketones validate this approach . Alternative routes may involve reductive amination of pre-functionalized cyclohexanone derivatives .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 196 M⁺) and fragmentation patterns (e.g., base peaks at m/z 98) confirm the backbone structure. Loss of functional groups (e.g., H₂O, CO) aids in identifying substituents .
  • NMR Spectroscopy: 1^1H and 13^13C NMR resolve equatorial/axial conformations of the cyclohexanone ring and substituent positioning. For example, equatorial placement of the aminomethyl group is confirmed by coupling constants and NOE effects .

Q. What safety precautions are essential when handling this compound in the lab?

Use fume hoods to avoid inhalation, wear nitrile gloves, and employ soap/water for skin contact. Consult safety data sheets (SDS) for related cyclohexanone derivatives (e.g., cyclohexylmethyl bromide), which recommend immediate medical attention for exposure and proper ventilation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for derivatives of this compound?

The Box-Behnken design (BBD) is effective for multivariable optimization. For example, in hydrolysis reactions, BBD evaluates temperature (X₁: 60–100°C), catalyst loading (X₂: 0.5–2.0 mol%), and water content (X₃: 1–3 mL) through a three-level factorial design. Quadratic models (Y=β0+ΣβiXi+ΣβijXiXj+ΣβiiXi2Y = \beta_0 + \Sigma\beta_iX_i + \Sigma\beta_{ij}X_iX_j + \Sigma\beta_{ii}X_i^2) predict optimal conditions and factor interactions, reducing experimental runs by 70% while maximizing yield .

Q. What computational approaches elucidate electronic properties or reaction mechanisms involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze charge distribution, frontier molecular orbitals, and transition states. For example, lithium enolate formation from cyclohexanone derivatives shows nucleophilic reactivity at the α-carbon, validated by electrostatic potential maps and Fukui indices .

Q. How do structural modifications at the aminomethyl position influence bioactivity?

Substituting the benzyl group with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity by increasing membrane permeability. Comparative studies using disk diffusion assays (e.g., against E. coli and S. aureus) show a 2–4x increase in inhibition zones for nitro-substituted analogs .

Q. How can contradictions in reported synthetic yields be resolved systematically?

Perform meta-analysis of literature data to identify critical variables (e.g., solvent polarity, catalyst type). For instance, polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to toluene due to better stabilization of intermediates. Controlled experiments under inert atmospheres (N₂/Ar) further reduce side reactions .

Q. What analytical strategies confirm stereochemical purity in asymmetric syntheses?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, while optical rotation measurements and circular dichroism (CD) spectra validate enantiomeric excess (>99%). X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for structurally related β-amino ketones .

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